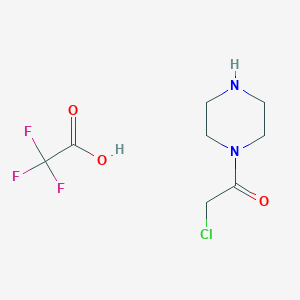

2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid is a chemical compound that combines a piperazine derivative with trifluoroacetic acid. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form piperazine and chloroacetic acid.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

Substitution Products: Piperazine derivatives with various functional groups.

Oxidation Products: Oxidized forms of the piperazine ring.

Hydrolysis Products: Piperazine and chloroacetic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-1-(piperazin-1-yl)ethan-1-one serves as a precursor for various pharmaceutical compounds. Its biological activity is attributed to its ability to interact with enzymes and receptors, making it valuable in drug development.

Key Findings :

- Cancer Cell Inhibition : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against human breast cancer cells, with reported IC50 values around 18 μM.

- PARP Inhibition : Related compounds have been tested for their ability to inhibit PARP1 activity, crucial for DNA repair in cancer cells, leading to increased apoptosis markers.

Biological Studies

The compound's interaction with neurotransmitter receptors has made it a focus in neuropharmacology. The piperazine moiety allows for modulation of neurotransmission pathways, which can influence various neurological conditions.

Applications :

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

- Receptor Binding Studies : The compound's ability to bind to neurotransmitter receptors offers insights into its role in modulating synaptic transmission .

Industrial Applications

In the chemical industry, 2-Chloro-1-(piperazin-1-yl)ethan-1-one is used as an intermediate for synthesizing specialty chemicals and materials. Its unique properties enable the development of new materials with tailored functionalities.

Case Study 1: Cancer Therapeutics

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promise in inhibiting tumor growth in xenograft models. The study highlighted the mechanism by which these compounds induced apoptosis in cancer cells through PARP inhibition.

Case Study 2: Neuropharmacological Research

Research conducted on the binding affinity of this compound to serotonin receptors indicated potential applications in treating anxiety and depression disorders. The results suggested that modifications to the piperazine ring could enhance receptor selectivity and efficacy.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(piperazin-1-yl)ethan-1-one involves its interaction with biological molecules such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present. The piperazine ring is known to interact with neurotransmitter receptors, while the chloroacetyl group can form covalent bonds with nucleophilic sites on proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Piperazin-1-yl)ethan-1-ol: A similar compound with an alcohol group instead of a chloroacetyl group.

2-Chloro-1-(piperazin-1-yl)ethan-1-ol: A compound with a hydroxyl group instead of a ketone.

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one: A compound with a chlorophenoxy group instead of a chloroacetyl group.

Uniqueness

2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid is unique due to its combination of a reactive chloroacetyl group and a versatile piperazine ring. This combination allows for a wide range of chemical modifications and applications in various fields of research .

Biologische Aktivität

2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid (CAS Number: 1188914-95-5) is a compound that integrates a piperazine derivative with trifluoroacetic acid. This compound is notable for its diverse biological activities, making it a subject of interest in various fields including medicinal chemistry, pharmacology, and biochemistry.

- Molecular Formula : C8H12ClF3N2O

- Molecular Weight : 276.64 g/mol

- Structure : The compound features a chloroacetyl group attached to a piperazine ring, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of 2-Chloro-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is usually conducted in organic solvents such as dichloromethane under controlled temperatures to manage exothermic reactions .

The biological activity of 2-Chloro-1-(piperazin-1-yl)ethan-1-one primarily arises from its interaction with various biological molecules, including enzymes and receptors. The compound can function as an inhibitor or activator , depending on the target:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer.

- Receptor Binding : The piperazine moiety allows for interactions with neurotransmitter receptors, influencing neurological pathways.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

- Cancer Cell Inhibition : In vitro studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against human breast cancer cells. For instance, one study reported an IC50 value of 18 μM for a related compound, suggesting potential applications in oncology .

- PARP Inhibition : Compounds related to 2-Chloro-1-(piperazin-1-yl)ethan-1-one have been tested for their ability to inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. The inhibition leads to increased apoptosis markers, making these compounds promising candidates for cancer therapeutics .

Comparative Analysis

To understand the unique properties of 2-Chloro-1-(piperazin-1-yl)ethan-1-one, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(Piperazin-1-yl)ethan-1-ol | Alcohol derivative | Moderate cytotoxicity |

| 2-Chloro-1-(piperazin-1-yl)ethan-1-ol | Hydroxyl derivative | Lower activity than chloroacetyl form |

| 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one | Chlorophenoxy derivative | Enhanced receptor binding |

The unique combination of the chloroacetyl group and the piperazine structure in 2-Chloro-1-(piperazin-1-yl)ethan-1-one enhances its reactivity and biological activity compared to other derivatives.

Case Study: Anticancer Activity

A significant study focused on the anticancer potential of piperazine derivatives, including 2-Chloro-1-(piperazin-1-y)ethanone. The results indicated that these compounds could effectively induce apoptosis in cancer cells through mechanisms involving PARP inhibition and modulation of cell cycle progression .

Experimental Setup:

The study utilized MCF7 breast cancer cells treated with varying concentrations (0.01 µM to 100 µM) of the compounds over 72 hours. The assessment included:

- Cell Viability Assay : Using Alamar Blue to measure metabolic activity.

Results:

The findings showed that compounds derived from this scaffold significantly inhibited cell growth compared to controls, demonstrating their potential as lead compounds for further drug development.

Eigenschaften

IUPAC Name |

2-chloro-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O.C2HF3O2/c7-5-6(10)9-3-1-8-2-4-9;3-2(4,5)1(6)7/h8H,1-5H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWDVENJPPEKEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCl.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClF3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.